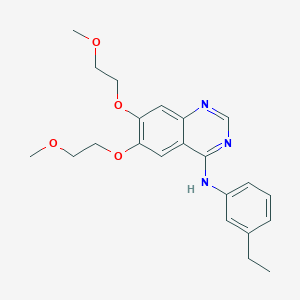

N-(3-乙基苯基)-6,7-双(2-甲氧基乙氧基)-4-喹唑啉胺

描述

N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine is a compound with potential relevance in various fields of chemistry and pharmacology. It belongs to the quinazoline class of compounds, which are known for their diverse biological activities and applications in drug development.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multiple steps including etherification, nitration, reduction, and cyclization. For compounds similar to N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine, the process can start from ethyl 3,4-dihydroxybenzoate, undergoing etherification, nitration, reduction, and cyclization to yield the quinazoline core with a high total yield, indicating a high efficiency and suitability for large-scale production (Sun Zhi-zhong, 2011).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline core, which can be further modified by substituents at various positions to enhance the compound's biological activity or physicochemical properties. Advanced techniques such as NMR and X-ray crystallography are utilized to confirm the structures of synthesized compounds and understand their conformational dynamics (M. Rimaz et al., 2009).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including cyclization, etheration, and reactions with nitrogen nucleophiles. These reactions allow for the synthesis of diverse compounds with potential biological activities. The chemical properties of these compounds are influenced by their functional groups, which can interact with biological targets or undergo further chemical modifications (O. M. Sayed et al., 2016).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and stability, are crucial for their application in drug development. These properties are determined by the compound's molecular structure and can be optimized through structural modifications to improve drug-like characteristics (Tsun-Ren Chen, 2005).

Chemical Properties Analysis

The chemical properties of N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)-4-quinazolinamine, including reactivity and stability, are influenced by its quinazoline core and substituents. These compounds exhibit a range of biological activities, which can be attributed to their ability to interact with biological targets through various mechanisms of action. Structural and electronic property analyses, including DFT calculations, provide insights into the compound's reactivity and potential interactions (S. Gandhi et al., 2020).

科学研究应用

抗肿瘤活性:一些喹唑啉胺衍生物,包括N-(3-乙基苯基)-6,7-双(2-甲氧基乙氧基)-4-喹唑啉胺,已被研究其抗肿瘤性质。例如,孙志忠(2011)的研究专注于合成具有增强抗肿瘤活性的关键喹唑啉中间体,暗示在癌症治疗中的潜在应用 (Sun Zhi-zhong, 2011)。

生物胺转运体调节:J. Pariser等人(2008)的研究确定了多巴胺转运体的新型变构调节剂,包括喹唑啉胺衍生物。这些化合物对于理解和潜在治疗神经系统疾病是有价值的 (J. Pariser et al., 2008)。

EGFR酪氨酸激酶抑制剂:李永燮及其同事(2005)合成并评估了喹唑啉衍生物作为表皮生长因子受体(EGFR)酪氨酸激酶的抑制剂,这是癌症治疗中的关键靶点 (Yong-Sup Lee et al., 2005)。

难治性实体肿瘤和中枢神经系统恶性肿瘤治疗:该化合物被评估其在治疗儿童患者的难治性实体肿瘤和中枢神经系统恶性肿瘤中的有效性,表明其在这一挑战性领域中作为治疗剂的潜力 (B. Freeman et al., 2006)。

杀虫效果:Manal M. El-Shahawi等人(2016)的研究探讨了新型双喹唑酮衍生物的合成和杀虫效果,突出了该化合物在农业中的潜在用途 (Manal M. El-Shahawi et al., 2016)。

光动力疗法和光热疗法:冯光学等人(2017)开发了一种多功能治疗平台,使用含有喹唑啉衍生物的共轭聚合物纳米颗粒进行癌症成像和治疗 (Guangxue Feng et al., 2017)。

有机发光器件(OLEDs):苏宁和郑友轩(2019)的研究展示了喹唑啉衍生物在开发红色铱(iii)配合物用于OLED应用中的应用,展示了该化合物在材料科学中的多功能性 (Ning Su and You‐Xuan Zheng, 2019)。

细胞色素P450生物活化:R. Subramanian等人(2011)的研究探讨了终端苯乙炔基的生物活化,包括喹唑啉胺衍生物的衍生物,通过细胞色素P450酶,这对于理解药物代谢是相关的 (R. Subramanian et al., 2011)。

镇痛和抗炎药物:V. Alagarsamy及其同事(2008)合成了一类新型化合物,包括3-(4-乙基苯基)-2-取代氨基-3H-喹唑啉-4-酮,显示出作为镇痛和抗炎药物的潜力 (V. Alagarsamy et al., 2008)。

抗病毒活性:M. Gütschow,E. Tonew和S. Leistner(1995)研究了包括双喹唑酮衍生物在内的化合物对各种DNA和RNA病毒的抗病毒活性 (M. Gütschow, E. Tonew, and S. Leistner, 1995)。

作用机制

Target of Action

Quinazoline derivatives are known to have anticancer activity and often target tyrosine kinases .

Mode of Action

It’s known that quinazoline derivatives often work by different mechanisms on various molecular targets . They can inhibit the tyrosine kinases, which are key enzymes in the signal transduction pathways, leading to cell proliferation and survival .

Biochemical Pathways

Given that quinazoline derivatives often target tyrosine kinases, they likely affect pathways related to cell proliferation and survival .

Result of Action

Given its potential anticancer activity, it may result in the inhibition of cell proliferation and survival .

属性

IUPAC Name |

N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h5-7,12-15H,4,8-11H2,1-3H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQUOVYZADJDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCOC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-3-[(Dimethylamino)methyl]-cyclobutanol](/img/no-structure.png)

![(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B1145344.png)

![8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B1145354.png)